molecular formula C5H9N3S B13611345 4-(Hydrazinylmethyl)-2-methylthiazole

4-(Hydrazinylmethyl)-2-methylthiazole

Cat. No.: B13611345
M. Wt: 143.21 g/mol
InChI Key: YNANRLYDZVTUEW-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2-methylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinylmethyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-2-methylthiazole typically involves the reaction of 2-methylthiazole with hydrazine derivatives. One common method includes the alkylation of 2-methylthiazole with a suitable hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-2-methylthiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylmethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives or other reduced forms.

Scientific Research Applications

4-(Hydrazinylmethyl)-2-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-2-methylthiazole involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydrazinylmethyl)-2-ethylthiazole: Similar structure with an ethyl group instead of a methyl group.

    4-(Hydrazinylmethyl)-2-phenylthiazole: Contains a phenyl group at the 2-position.

    4-(Hydrazinylmethyl)-2-chlorothiazole: Features a chlorine atom at the 2-position.

Uniqueness

4-(Hydrazinylmethyl)-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazinylmethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential interactions with biological targets make it a promising candidate for drug development and other biomedical applications.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methylhydrazine

InChI

InChI=1S/C5H9N3S/c1-4-8-5(2-7-6)3-9-4/h3,7H,2,6H2,1H3

InChI Key

YNANRLYDZVTUEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNN

Origin of Product

United States

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